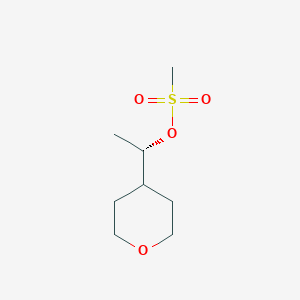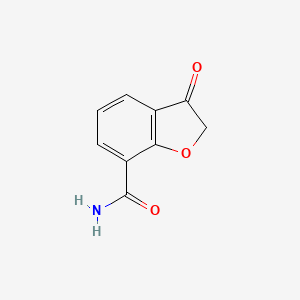![molecular formula C14H22O4 B15052856 [1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H22O4 It consists of two cyclohexane rings connected by a single carbon-carbon bond, with each ring bearing a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid typically involves the coupling of cyclohexane derivatives. One common method is the oxidative coupling of cyclohexane using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate cyclohexyl radicals, which then couple to form the desired product .
Industrial Production Methods
Industrial production of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid may involve similar oxidative coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, amines, and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include diketones, alcohols, aldehydes, esters, and amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexane rings can interact with lipid membranes, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Bi(cyclohexane)]-4,4’-diol: Similar structure but with hydroxyl groups instead of carboxylic acid groups.
[1,1’-Bi(cyclohexane)]-4,4’-dione: Contains ketone groups instead of carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Similar but with only one cyclohexane ring.
Propiedades
Fórmula molecular |
C14H22O4 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
4-(4-carboxycyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2,(H,15,16)(H,17,18) |
Clave InChI |
UZXIJHSJEKWJHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2CCC(CC2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


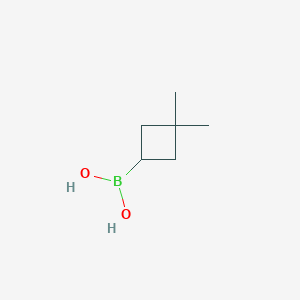
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)

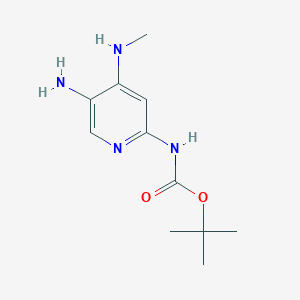
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
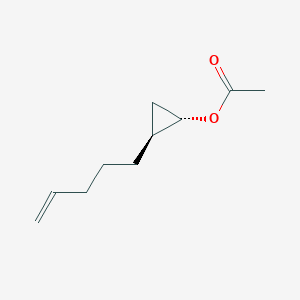
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
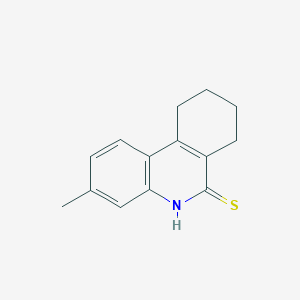
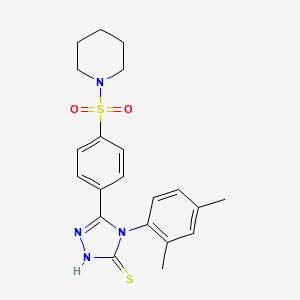
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
